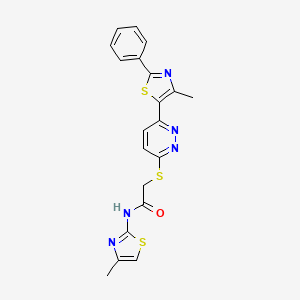![molecular formula C22H25N3O6 B2508694 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941961-47-3](/img/structure/B2508694.png)
3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,3,4-oxadiazole ring. This heterocyclic moiety is known for its presence in compounds with significant pharmacological properties. The molecule also contains a benzamide group, which is a common feature in medicinal chemistry, often associated with bioactive compounds.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide," although the specific details of such a synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of compounds containing the oxadiazole ring has been studied using various techniques. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods could be employed to determine the molecular structure of "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide," providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can be quite varied. The paper on the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide indicates that these compounds can undergo reactions such as the formation of Schiff bases and reactions with methyliodide and NaH . This suggests that "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" may also participate in a variety of chemical reactions, potentially leading to the formation of new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be elucidated through experimental and computational methods. For instance, the antioxidant activity of a related benzamide compound was determined using the DPPH free radical scavenging test, and its electronic properties were calculated using density functional theory (DFT) . These approaches could be applied to "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" to understand its stability, reactivity, and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Nematocidal Activities
- Derivatives of 1,2,4-triazole, which share structural motifs with the compound , have been synthesized and found to possess antimicrobial activities against a range of microorganisms. Such compounds can be utilized in developing new antimicrobial agents (H. Bektaş et al., 2007).
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown good nematocidal activity against Bursaphelenchus xylophilus, indicating their potential use in agricultural pest control (Dan Liu et al., 2022).
Anticancer Research
- Synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer activity have been a focus, with some compounds showing moderate to excellent activity against various cancer cell lines. This suggests the potential for 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives to be explored as anticancer agents (Salahuddin et al., 2014).
Organic Electronics
- The development of new organic light-emitting diode (OLED) materials involves the synthesis of compounds with specific electron-transporting and hole-blocking properties. Compounds containing oxadiazole units, similar in structure to the compound of interest, have been explored for their potential in enhancing OLED performance, indicating applications in electronics and photonics (Fu-Lin Zhang et al., 2016).
Polymer Science
- In polymer science, the integration of 1,3,4-oxadiazole units into polymers for the creation of materials with specific thermal and mechanical properties has been investigated. These materials find applications in advanced coatings, films, and electronic materials (I. Sava et al., 2003).
Chemical Sensing
- Fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations have been developed, demonstrating the potential for 1,3,4-oxadiazole derivatives in chemical sensing and imaging applications (K. Tanaka et al., 2001).
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-5-28-17-12-14(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)15-10-8-9-11-16(15)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPMDECVSCHMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)




![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)
![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)
![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)
